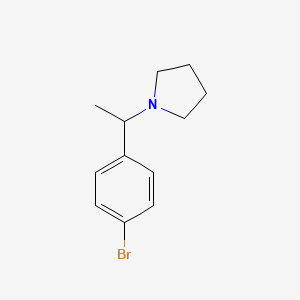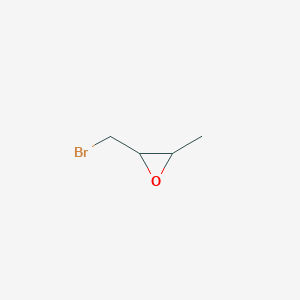
3,3-二甲基戊二醇
描述
3,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da .
Synthesis Analysis
There are several methods to synthesize 3,3-Dimethylpentane-1,5-diol. One method involves the reaction of 3,3-dimethylglutaric acid with BH3.THF. The reaction mixture is stirred at room temperature for 18 hours, after which aqueous HCl solution is added, and the mixture is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 3,3-Dimethylpentane-1,5-diol contains a total of 24 bonds; 8 non-H bonds, 4 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
3,3-Dimethylpentane-1,5-diol can undergo various chemical reactions. For instance, it can isomerize via a methyl shift mechanism on oxygen-exposed tungsten carbides .Physical And Chemical Properties Analysis
3,3-Dimethylpentane-1,5-diol has a density of 0.9744 (rough estimate), a melting point of 44.24°C (estimate), a boiling point of 233.16°C (rough estimate), and a refractive index of 1.4580 .科学研究应用
酶模型研究
3,3-二甲基戊二醇衍生物在科学研究中的一个重要应用是作为酶催化反应的模型。具体来说,这些化合物已被用于模拟辅酶B12依赖的二醇脱水酶和乙醇胺氨裂解酶的机制。这些酶在将1,2-二醇和邻位氨基醇转化为醛和水或氨方面发挥着至关重要的作用。研究已经开发出模型系统来复制这些酶催化过程,突显了3,3-二甲基戊二醇衍生物在理解和模拟自然生物转化中的潜力 (Anderson, Ashwell, Garnett, & Golding, 2000)。
金属有机化学
另一个应用领域是金属有机化学,在这里,3,3-二甲基戊二醇衍生物被用于合成与第13族金属形成立体位阻二醇酸盐。这些化合物有助于探索具有显著立体位阻的金属配合物的结构和反应性,有助于理解复杂环境中金属配体相互作用。这样的研究有助于设计具有潜在应用于催化和材料科学的新材料 (Ziemkowska & Anulewicz-Ostrowska, 2004)。
有机合成和材料科学
3,3-二甲基戊二醇衍生物在有机合成中起着重要作用,作为复杂分子(包括天然产物和聚合物)的全合成的构建块。这些衍生物已被用于合成非对称衍生物的立体异构体,在许多聚丙酸酯的全合成中起着至关重要的作用,突显了它们作为合成中间体的多功能性 (Mas, González, & Vilarrasa, 2003)。
先进材料应用
此外,涉及将由3,3-二甲基戊二酮单元组成的脂肪族聚酮转化为π-共轭聚酰胺的研究展示了在材料科学中的先进应用。这些转化对于开发具有新型光学和电学性能的材料至关重要,适用于电子和光子学应用 (Manabe, Uesaka, Yoneda, & Inokuma, 2019)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs include the central nervous system (CNS) .
属性
IUPAC Name |
3,3-dimethylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEPFAMBMGCTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510466 | |
| Record name | 3,3-Dimethylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpentane-1,5-diol | |
CAS RN |
53120-74-4 | |
| Record name | 3,3-Dimethylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


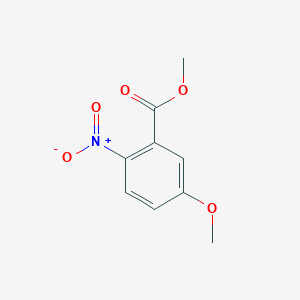

![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)
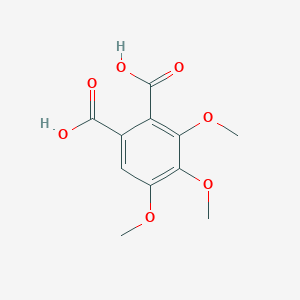
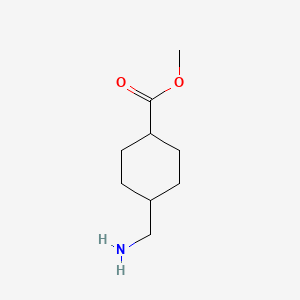
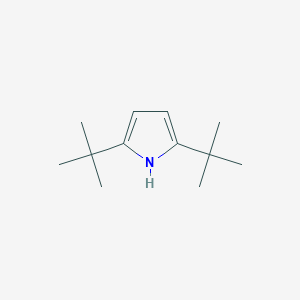

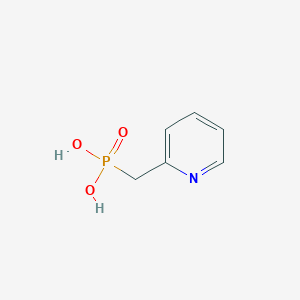
![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)
